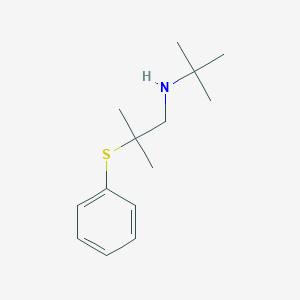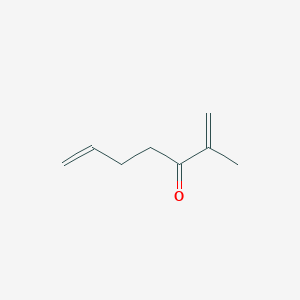![molecular formula C22H14N2O3 B14553466 (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 61652-38-8](/img/structure/B14553466.png)
(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenanthrenyl group connected through an imino and ethanone linkage. Its distinct chemical properties make it a subject of study in organic chemistry, materials science, and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 2-nitroaniline with phenanthrene-3-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The imino group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: (2E)-2-[(2-Aminophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one.
Oxidation: (2E)-2-[(2-Nitrosophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components The phenanthrenyl group can intercalate with DNA, potentially disrupting cellular processes
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2-Nitrophenyl)imino]-1-(naphthalen-2-yl)ethan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-(anthracen-9-yl)ethan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-(pyren-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61652-38-8 |
|---|---|
Molecular Formula |
C22H14N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2-nitrophenyl)imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C22H14N2O3/c25-22(14-23-20-7-3-4-8-21(20)24(26)27)17-12-11-16-10-9-15-5-1-2-6-18(15)19(16)13-17/h1-14H |
InChI Key |
OPJKZPRXOVRPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,9aR)-2,9-dimethyl-1,4-diphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14553387.png)

![2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14553404.png)
![Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone](/img/structure/B14553411.png)



![N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine](/img/structure/B14553426.png)
![4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14553428.png)




